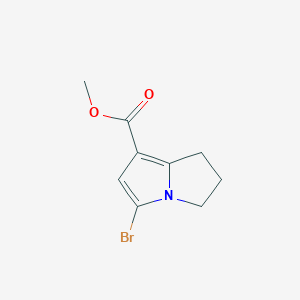

![molecular formula C10H10BrNO4 B2356793 Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate CAS No. 2385260-27-3](/img/structure/B2356793.png)

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate” is a chemical compound with the CAS Number: 2385260-27-3 . It has a molecular weight of 288.1 and its IUPAC name is methyl 2- (2- (bromomethyl)-3-nitrophenyl)acetate . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3 . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis

“Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate” is a solid compound . It has a molecular weight of 288.1 .Wissenschaftliche Forschungsanwendungen

Oxidation and Condensation Reactions

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate has been studied in various chemical reactions, including oxidation and Claisen condensation processes. For instance, 3-nitro-o-xylene, when oxidized with chromyl acetate, led to the formation of compounds related to Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate. These compounds were used in further chemical transformations, such as reductive cyclization, to produce other valuable organic compounds (Askam & Keeks, 1969).

Synthesis of Bioactive Compounds

Research has shown the potential of using Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate derivatives in the synthesis of bioactive compounds. For example, the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate, via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, represents new and versatile building blocks for synthesizing pharmaceuticals (Trstenjak, Ilaš, & Kikelj, 2013).

Antihypertensive Agents

Derivatives of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate have been synthesized and assessed for their potential as antihypertensive α-blocking agents. These compounds showed promising pharmacological activities in this context, highlighting the chemical's versatility in medicinal chemistry applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Intermediate in Pharmaceutical Synthesis

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate and its related compounds have been used as intermediates in the synthesis of various pharmaceuticals. For example, the synthesis of (2-Methyl-3-Nitrophenyl) Acetic Acid, an important intermediate of Ropinirol, was achieved with high yield through a method involving ring closure and oxidation, showcasing the compound's role in the synthesis of therapeutic agents (Kang, 2007).

Enzymatic Activity Studies

The compound and its derivatives have been used in the study of enzymatic activities. For instance, p-Nitrophenyl acetate, a related compound, is commonly used as a substrate for detecting the catalytic activity of esterases. This application is crucial for understanding enzyme function and for developing assays in biochemistry (Levine, Lavis, & Raines, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P260, P270, P280, P402, and P404, suggesting measures to prevent exposure and handle spills or accidents .

Wirkmechanismus

Mode of Action

It is known that bromomethyl groups can act as alkylating agents, potentially interacting with nucleophilic sites on biological molecules .

Pharmacokinetics

The presence of the bromomethyl group may influence its bioavailability, as bromine atoms can enhance lipophilicity and membrane permeability .

Result of Action

As an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate. For instance, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .

Eigenschaften

IUPAC Name |

methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMMLPKGGWBXKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)

![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2356715.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2356717.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)

![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)

![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)